molecular formula C21H33IO2 B1194486 15-(4-Iodophenyl)pentadecanoic acid CAS No. 80479-93-2

15-(4-Iodophenyl)pentadecanoic acid

Cat. No. B1194486
CAS RN: 80479-93-2
M. Wt: 444.4 g/mol
InChI Key: YAONEUNUMVOKNQ-UHFFFAOYSA-N
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Description

15-(4-Iodophenyl)pentadecanoic acid, also known as IPPA, is a unique chemical compound with the empirical formula C21H33IO2 . It has a molecular weight of 444.39 .


Synthesis Analysis

The synthesis of 15-(4-Iodophenyl)pentadecanoic acid has been achieved through various methods. One such method involves the use of a tin precursor and 131I-iodide, with Chloramine-T as an oxidant . Another method involves the use of [14C]NaCN, starting from 14-bromo 1-phenyl tetradecane 2 .


Molecular Structure Analysis

The molecular structure of 15-(4-Iodophenyl)pentadecanoic acid is represented by the SMILES string OC(CCCCCCCCCCCCCC1=CC=C(I)C=C1)=O . The InChI representation is 1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) .


Physical And Chemical Properties Analysis

15-(4-Iodophenyl)pentadecanoic acid is a solid compound . Its molecular weight is 444.4 g/mol . The compound has a XLogP3 value of 8.5, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

“15-(4-Iodophenyl)pentadecanoic acid” is a chemical compound with the empirical formula C21H33IO2 . It’s available for purchase from chemical suppliers like Sigma-Aldrich . However, the specific scientific research applications of this compound are not readily available in the search results.

On a related note, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found in butter, has been studied for its potential health benefits . It’s been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . In vitro and in vivo studies have demonstrated its anti-inflammatory, antifibrotic, and anticancer activities . These activities are thought to be mediated through mechanisms such as AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .

    Radiotracer in Medical Imaging

    • Application: “15-(4-Iodophenyl)pentadecanoic acid” can be labeled with radioactive isotopes such as Carbon-11 . The resulting compound, known as “15-(4-[11C]methylphenyl)pentadecanoic acid” (MePPA), can be used as a radiotracer in medical imaging .
    • Method: The compound is injected into the patient’s body, and its distribution and metabolism are monitored using imaging techniques such as Positron Emission Tomography (PET) .
    • Results: The tracer exhibits the unique advantage of releasing [11C]-methylated benzoic acid as the characteristic metabolite after oxidative degradation of the fatty acid . This makes MePPA attractive for applications in animal models .

    Synthesis of Radioactive Compounds

    • Application: “15-(4-Iodophenyl)pentadecanoic acid” can be used as a precursor in the synthesis of radioactive compounds .
    • Method: The iodine atom in the compound can be replaced with a radioactive isotope, such as Iodine-131 . The resulting compound can be used in various applications, including medical imaging and therapy .
    • Results: The synthesized compound, “15-(4-[131I]iodophenyl)pentadecanoic acid”, can be used for functional evaluation of kidneys and the urinary tract .

Safety And Hazards

The safety information for 15-(4-Iodophenyl)pentadecanoic acid indicates that it is classified under GHS05, with the signal word "Danger" . It has hazard statements H318 and precautionary statements P280, P305, P351, and P338 . It is classified as Eye Dam. 1 under hazard classifications . The compound is also classified under storage class code 11, which pertains to combustible solids .

properties

IUPAC Name

15-(4-iodophenyl)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONEUNUMVOKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230357
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-(4-Iodophenyl)pentadecanoic acid

CAS RN

80479-93-2
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Eisenhut, WD Lehmann, A Sütterle - Nuclear medicine and biology, 1993 - Elsevier
The metabolism of 15-(4′-iodophenyl)pentadecanoic acid (IPPA) in the heart muscle is commonly believed to end at 4-iodobenzoic acid as the main and final product of β-oxidation. …
Number of citations: 13 www.sciencedirect.com
E Al-Momani, B Zlatopolskiy, C Solbach… - … of radioanalytical and …, 2010 - akjournals.com
A rapid method for the preparation of the radioiodinated 15-(4-iodophenyl)pentadecanoic acid ( p -IPPA) was developed. I- p -IPPA was obtained from the corresponding tin precursor …
Number of citations: 5 akjournals.com
H Dougan, DM Lyster, JS Vincent - … . Part A. Applied Radiation and Isotopes, 1986 - Elsevier
A one-step labelling procedure for 15-(para-[ 123 I ] iodophenyl ) pentadecanoic acid (IPPA) has been developed. While previous work involved two or three stages each with its own …
Number of citations: 10 www.sciencedirect.com
H Dougan, D Lyster, R Flanagan… - Journal of radioanalytical …, 1989 - akjournals.com
In an ongoing effort to obtain quantitative, rapid kit type labelling of [ 123 I] radiopharmaceuticals, we have examined organomercury precursors of [ 123 I] 15-(para-iodophenyl)-…
Number of citations: 7 akjournals.com
AS El‐Wetery, KM El‐Azoney… - Journal of Labelled …, 1997 - Wiley Online Library
A procedure for labelling p‐IPPA with 131 I by iodine isotope exchange in ethanol using benzoic acid was described. The method results in an overall radiochemical yield of more than …
E Al-Momani, B Zlatopolskiy, C Solbach… - Journal of …, 2011 - akjournals.com
For experimental studies by animal PET [ 11 C]-labeled 15-(4-methylphenyl)pentadecanoic acid (MePPA) is an attractive alternative to the radioiodinated 15-(4-iodophenyl)…
Number of citations: 4 akjournals.com
DW McPherson, H Luo, J Kropp, FF Knapp Jr - Applied radiation and …, 1999 - Elsevier
1,2-Palmitoyl-3-[15-(4-iodophenyl)pentadecan-3-oyl]-rac-glyceroI (MIPAG) is a new agent for the clinical evaluation of pancreatic lipase activity and has demonstrated promise in …
Number of citations: 4 www.sciencedirect.com
M Eisenhut, A Suetterle, WD Lehmann - Nuclear Medicine and Biology …, 1993 - osti.gov
The metabolism of 15-(4'-iodophenyl)pentadecanoic acid (IPPA) in the heart muscle is commonly believed to end at 4-iodobenzoic acid as the main and final product of [beta]-oxidation. …
Number of citations: 0 www.osti.gov
G Westera, FC Visser, EE van der Wall - Noninvasive Imaging of Cardiac …, 1987 - Springer
The heart may be considered as a machine which continuously performs a substantial amount of work. The energy required for that work is (under normal circumstances) to a large …
Number of citations: 2 link.springer.com
G Westera, EE Van Der Wall, FC Visser… - International Journal of …, 1983 - Elsevier
References Immunol. 3, 405 (1974). Page 1 Work in Progress 229 Since our rabbit antisera were prepared only against tumors excised from mice and the assays performed only with …
Number of citations: 7 www.sciencedirect.com

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